

Go 6983 handling instructions stability

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Compound Focus: Go 6983

CAS No.: 133053-19-7

Cat. No.: S548499

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Go 6983 Basic Information & Handling

This table outlines the core chemical properties and general handling instructions for **Go 6983** as provided by suppliers.

Property	Description
Chemical Name	3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione [1] [2] [3]
Molecular Weight	442.51 g/mol [1] [2] [3]
CAS Number	133053-19-7 [1] [2] [3]
Purity	≥98% to 99.79% (HPLC) [1] [3]
Appearance	Orange solid [2]
Solubility	Soluble in DMSO [1] [2] [3]. Insoluble in water and ethanol [3].

Storage & Stability Specifications

The following table details the critical storage conditions to maintain the stability and activity of **Go 6983**.

Parameter	Specification
Recommended Storage	Store dry, frozen, and in the dark (e.g., at -20°C) [1] [2].
Solvent for Stock Solution	DMSO [1] [3].
Maximum Solubility in DMSO	~20 to 22 mg/mL (approx. 45-50 mM) [1] [2].
Stability in DMSO	Moisture-absorbing DMSO reduces solubility. Use fresh DMSO for preparation [3].

Experimental Use & Troubleshooting

Based on cited literature, here are answers to common experimental questions.

What is a typical working concentration for **Go 6983** in cell culture?

Reported effective concentrations vary by cell type and experiment. This table provides examples from the literature.

Cell Line	Reported Concentration	Incubation Time	Purpose / Observed Effect
PC-3	1 μ M	2 h	Abrogate TPA-induced RGFR transactivation [3].
HCT116, HT29, others	2 μ M	8 h	Attenuate PMA-induced FLIP mRNA expression [3].
HeLa	2 μ M	48 h	Suppress effect of PMA on apicularen A-induced cytotoxicity [3].

Cell Line	Reported Concentration	Incubation Time	Purpose / Observed Effect
A549	10 μ M	1 h	Inhibit ATPyS-stimulated NADPH oxidase activity and ROS generation [3].
Naive human pluripotent stem cells	2 μ M	N/A	Part of culture medium to promote self-renewal [1] [2].

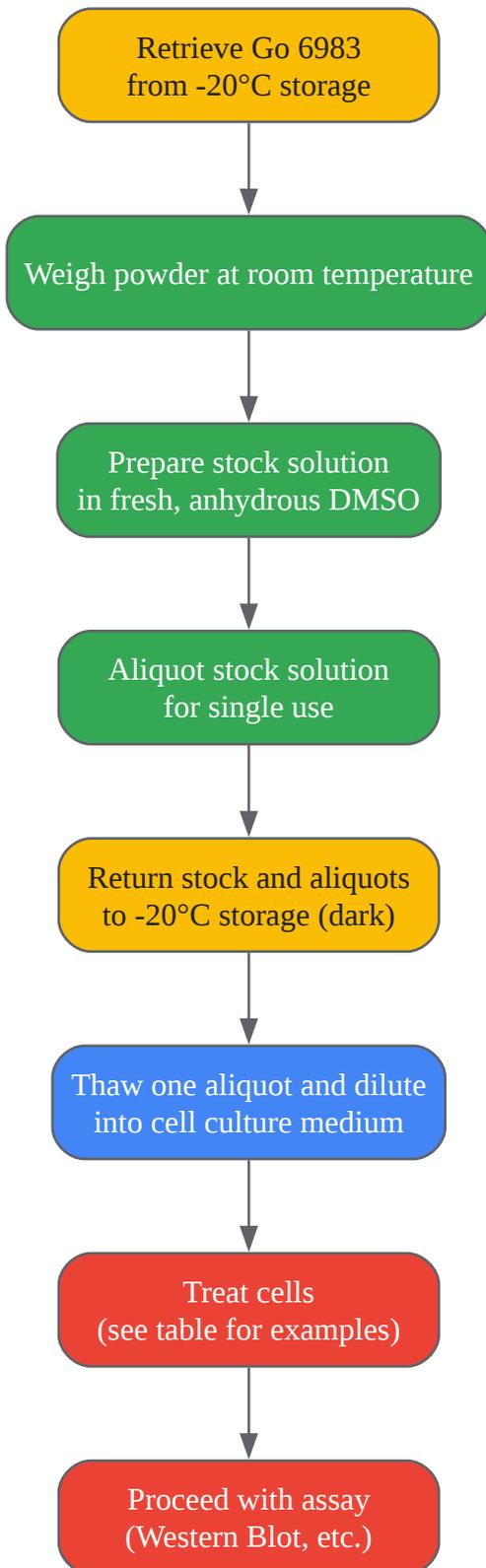
How do I prepare a stock solution of Go 6983?

Here is a general protocol based on supplier data:

- **Equilibrate:** Allow the vial of **Go 6983** to reach room temperature before opening to prevent condensation [3].
- **Weigh:** Accurately weigh the powder.
- **Dissolve:** Add the required volume of **fresh, anhydrous DMSO** to achieve your desired stock concentration (e.g., 10-50 mM).
- **Aliquot and Store:** Vortex or sonicate to ensure complete dissolution. Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.
- **Label:** Clearly label aliquots with compound name, concentration, date, and your initials.

Experimental Workflow Visualization

The diagram below outlines the key steps for handling **Go 6983** and setting up a basic inhibition experiment.



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Key Troubleshooting FAQs

- **Unexpected precipitation after thawing stock solution:** This is likely due to moisture absorption by DMSO [3]. Use fresh, anhydrous DMSO for all preparations and ensure vials are tightly sealed during storage. If precipitation occurs, gently warm the vial and vortex; if it does not fully redissolve, prepare a new stock solution.
- **Lack of inhibitory effect in my experiment:** First, verify that your **final DMSO concentration** in cell culture is not toxic and does not cause non-specific effects (typically $\leq 0.1\%$). Confirm the activity of other reagents in your system. Consider performing a **dose-response curve** to establish the effective concentration for your specific model, as potency can vary [4].

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References

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3. Go 6983 | PKC inhibitor | Mechanism | Concentration [selleckchem.com]
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